7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination and chlorination of a pyrrolo[3,2-d]pyrimidine precursor. One common method involves the slow addition of 1-bromopyrrolidine-2,5-dione to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane, followed by stirring the reaction mixture overnight at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of the original compound.
Scientific Research Applications
7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is structurally similar but lacks the methyl group at the 5-position.
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is similar but does not have the methyl group at the 5-position.
Uniqueness
7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
7-bromo-2-chloro-5-methylpyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-4(8)6-5(12)2-10-7(9)11-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDPALSCYFGRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC(=NC=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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